4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aryl and aminoalkyl groups. Key structural features include:
- 4-(4-Butoxy-3-methylbenzoyl) group: A para-butoxy and meta-methyl-substituted benzoyl moiety at position 4, influencing lipophilicity and steric bulk .
- 5-(3,4-Dimethoxyphenyl) group: A di-methoxy-substituted aryl ring at position 5, contributing to electronic effects and π-π stacking .
- 3-Hydroxy group: A polar substituent at position 3, enabling hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C30H40N2O6 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O6/c1-7-10-17-38-23-13-12-22(18-20(23)4)28(33)26-27(21-11-14-24(36-5)25(19-21)37-6)32(30(35)29(26)34)16-15-31(8-2)9-3/h11-14,18-19,27,33H,7-10,15-17H2,1-6H3/b28-26+ |
InChI Key |
SOQASOXRGFGLHO-BYCLXTJYSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include butoxybenzoyl chloride, diethylamine, and dimethoxyphenyl derivatives. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group (Position 4)
The benzoyl group at position 4 varies significantly across analogs, impacting physicochemical properties:
- Electron-donating groups (e.g., butoxy in the target compound) increase steric hindrance and lipophilicity compared to simpler methyl (Compound 23) or ethoxy (Compound 41) groups. This may enhance membrane permeability but reduce solubility .
Aryl Group Variations at Position 5
The aryl group at position 5 modulates electronic and steric properties:
- Bulky substituents (e.g., tert-butyl in Compound 20) increase melting points and thermal stability but may reduce conformational flexibility .
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 26) improve metabolic resistance but may lower solubility .
Aminoalkyl Chain Modifications at Position 1
The aminoalkyl side chain influences solubility and pharmacokinetics:
- Diethylaminoethyl chains (target compound and ) improve solubility via tertiary amine protonation at physiological pH, aiding bioavailability .
Biological Activity
The compound 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, with the CAS number 500270-35-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C30H40N2O6
- Molecular Weight : 524.65 g/mol
- Boiling Point : Approximately 679.0 ± 55.0 °C (predicted)
- Density : 1.159 ± 0.06 g/cm³ (predicted)
- pKa : 4.50 ± 1.00 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, which can lead to therapeutic effects. The following sections provide detailed insights into specific activities observed in research studies.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidinones exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction | |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents.
| Microorganism Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting both acetylcholinesterase and butyrylcholinesterase.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.42 |
| Butyrylcholinesterase | 157.31 |
Case Studies
- Antitumor Efficacy : A recent study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a lead compound for further development in anticancer therapies.
- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds, revealing that they could enhance cognitive function in animal models by inhibiting cholinesterases, thus increasing acetylcholine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
